molecular formula C8H14ClF2N3 B6250728 (2,2-difluoroethyl)[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride CAS No. 1431965-36-4

(2,2-difluoroethyl)[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride

Cat. No.: B6250728
CAS No.: 1431965-36-4
M. Wt: 225.7
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Description

(2,2-Difluoroethyl)[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride is a fluorinated amine derivative featuring a pyrazole heterocycle and a difluoroethyl substituent. Its molecular structure combines a 1-methylpyrazole moiety linked to an ethylamine backbone, with a 2,2-difluoroethyl group attached to the nitrogen atom. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical applications .

Pyrazole derivatives are renowned for their bioactivity, particularly as kinase inhibitors, antimicrobial agents, and agrochemical intermediates. The difluoroethyl group may improve metabolic stability and binding affinity due to fluorine’s electronegativity and lipophilicity .

Properties

CAS No.

1431965-36-4

Molecular Formula

C8H14ClF2N3

Molecular Weight

225.7

Purity

95

Origin of Product

United States

Biological Activity

(2,2-Difluoroethyl)[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride, known by its CAS number 1431965-36-4, is a compound featuring a difluoroethyl group and a pyrazole moiety. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, synthesis, and potential pharmacological applications based on current research findings.

The molecular formula of this compound is C8H13F2N3·HCl, with a molecular weight of 189.21 g/mol. The presence of fluorine atoms is expected to enhance lipophilicity and stability, which are critical for biological interactions.

PropertyValue
Molecular FormulaC8H13F2N3·HCl
Molecular Weight189.21 g/mol
CAS Number1431965-36-4

Synthesis

The synthesis of this compound can be achieved through several pathways involving the reaction of difluoroethyl amines with pyrazole derivatives. Preliminary studies indicate that this compound can be synthesized efficiently using standard organic chemistry techniques.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Study on Pyrazole Derivatives:
    A study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of pyrazole derivatives, highlighting their activity against cancer cell lines and suggesting mechanisms involving apoptosis induction and cell cycle arrest .
  • Molecular Docking Studies:
    Molecular docking simulations have been conducted to predict binding affinities of similar compounds to various biological targets. These studies suggest that this compound may interact effectively with proteins involved in cancer progression .
  • Neuroprotective Research:
    Investigations into neuroprotective agents have identified compounds with similar structures that exhibit protective effects against neuronal damage in models of Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (2,2-difluoroethyl)[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride is in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. The difluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Case Study: Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer activities. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. Research focusing on this compound could lead to the development of novel anticancer agents.

Neuropharmacology

The compound's potential as a neuropharmacological agent is another area of interest. Pyrazole derivatives are known for their ability to modulate neurotransmitter systems, which can be pivotal in treating neurological disorders such as anxiety and depression.

Case Study: Neurotransmitter Modulation
Research has demonstrated that pyrazole derivatives can act as selective modulators of GABA receptors. Investigating this compound could reveal its efficacy in enhancing GABAergic transmission, potentially leading to therapeutic applications in anxiety disorders.

Agricultural Chemistry

Another application lies in agricultural chemistry, where compounds like this one can be explored for their potential as agrochemicals. The unique structure may provide herbicidal or fungicidal properties.

Case Study: Herbicidal Activity
Studies on similar difluorinated compounds have shown effective herbicidal activity against various weed species. Research on this compound could contribute to the development of safer and more effective agricultural chemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related pyrazole- and amine-containing derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Applications/Notes References
(2,2-Difluoroethyl)[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride C₉H₁₄ClF₂N₃ 255.68 (calc.) Difluoroethyl, 1-methylpyrazole, ethylamine Pharmaceuticals, agrochemicals
1-(1-Methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride C₇H₁₄Cl₂N₃ 218.11 (calc.) Cyclopropane ring, dihydrochloride salt Intermediate for chiral building blocks
[2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride C₅H₁₁Cl₂N₃ 184.07 Pyrazole directly linked to ethylamine Organic synthesis reagent
2-(1H-Imidazol-1-yl)ethylamine hydrochloride C₁₁H₁₅ClN₄S 282.78 Imidazole, thiophene, ethylamine Potential antimicrobial applications
Key Observations:

Substituent Complexity : The target compound’s difluoroethyl group distinguishes it from simpler analogues like [2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride, which lacks fluorination and has a shorter chain .

Ring Systems : The cyclopropane-containing analogue (1-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride) exhibits enhanced rigidity, which may influence binding kinetics in drug design .

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